molecular formula C19H22N2O3 B5851459 N-(2-furylmethyl)-1-(4-methylbenzoyl)-4-piperidinecarboxamide

N-(2-furylmethyl)-1-(4-methylbenzoyl)-4-piperidinecarboxamide

Cat. No. B5851459
M. Wt: 326.4 g/mol
InChI Key: ZMAHMCAHODKBCM-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-(4-methylbenzoyl)-4-piperidinecarboxamide is a compound that may be of interest due to its structural components which suggest potential biological activity. The piperidine backbone, combined with a furylmethyl and a benzoyl group, may imply a role in central nervous system activities or receptor interactions, based on similarities with other compounds possessing these structural motifs.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step processes including the formation of key intermediates such as piperidinones or piperazine derivatives, followed by specific functional group transformations. For example, Bauer et al. (1976) describe the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] indicating a method that could be adapted for the synthesis of our compound of interest by introducing appropriate substitutions at relevant steps (Bauer et al., 1976).

Molecular Structure Analysis

Molecular structure analysis often involves computational methods to predict the conformation and reactivity of a compound. The structure of N-(2-furylmethyl)-1-(4-methylbenzoyl)-4-piperidinecarboxamide suggests potential interactions with biological targets through the piperidine nitrogen, the aromatic furyl group, and the benzoyl moiety. Jotani et al. (2018) describe polymorphs of a related structure, highlighting how subtle changes in structure can influence molecular packing and interactions (Jotani, Wardell, & Tiekink, 2018).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can include N-alkylation, acylation, and reactions involving the piperidine nitrogen. The specific functional groups in N-(2-furylmethyl)-1-(4-methylbenzoyl)-4-piperidinecarboxamide may undergo reactions typical of amides, ethers, and aromatic systems. Smith and Wermuth (2010) discuss hydrogen bonding in compounds with similar motifs, which could be relevant for understanding the reactivity and interactions of our compound of interest (Smith & Wermuth, 2010).

Physical Properties Analysis

The physical properties of such a compound would likely include moderate solubility in organic solvents, with the possibility of polymorphism as indicated by studies on similar compounds. The presence of aromatic and amide groups suggests potential for specific interactions that could affect its crystalline form and solubility (Jotani, Wardell, & Tiekink, 2018).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14-4-6-16(7-5-14)19(23)21-10-8-15(9-11-21)18(22)20-13-17-3-2-12-24-17/h2-7,12,15H,8-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAHMCAHODKBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide

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